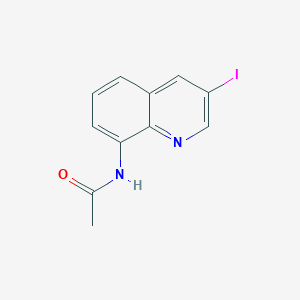

N-(3-iodoquinolin-8-yl)acetamide

Description

Structure

3D Structure

Properties

IUPAC Name |

N-(3-iodoquinolin-8-yl)acetamide | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H9IN2O/c1-7(15)14-10-4-2-3-8-5-9(12)6-13-11(8)10/h2-6H,1H3,(H,14,15) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GHGQOWJMGOYLPH-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=O)NC1=CC=CC2=CC(=CN=C21)I | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H9IN2O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID001294406 | |

| Record name | Acetamide, N-(3-iodo-8-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

312.11 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1393845-70-9 | |

| Record name | Acetamide, N-(3-iodo-8-quinolinyl)- | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=1393845-70-9 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Acetamide, N-(3-iodo-8-quinolinyl)- | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID001294406 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Synthetic Methodologies for N 3 Iodoquinolin 8 Yl Acetamide and Its Analogues

Precursor Synthesis Strategies for Iodinated Quinoline (B57606) Derivatives

The construction of N-(3-iodoquinolin-8-yl)acetamide relies on the sequential or convergent synthesis of its core components: the 8-aminoquinoline (B160924) scaffold and the precisely placed iodo group at the 3-position.

Synthesis of 8-Aminoquinoline Precursors

8-Aminoquinoline (8-AQ) is the fundamental building block for the target molecule. Historically, its synthesis involves a two-step process starting from quinoline. The initial step is the nitration of quinoline, which yields a mixture of 5-nitroquinoline and 8-nitroquinoline. These isomers are then separated, and the 8-nitro derivative is subsequently reduced to 8-aminoquinoline. A common method for this reduction utilizes tin powder in the presence of hydrochloric acid wikipedia.org. An alternative classical route involves the amination of 8-chloroquinoline wikipedia.org.

More contemporary methods have been developed to offer practical and scalable routes to 8-aminoquinolines under milder conditions. One such approach utilizes Rh(III)-catalyzed C-H amidation of quinoline N-oxides with carbamate reagents. This process is highly regioselective for the C-8 position and demonstrates excellent functional group tolerance. The carbamate directing groups can be easily removed, yielding the desired 8-aminoquinoline ibs.re.kr. These modern catalytic methods provide a significant advantage over classical procedures that often require harsh conditions and struggle with selectivity ibs.re.kr.

Introduction of Iodine at the 3-Position of the Quinoline Ring

Achieving regioselective iodination of the quinoline ring is critical. Direct C-H functionalization has emerged as a powerful strategy, avoiding the need for pre-functionalized substrates. A notable method for C3-iodination is a metal-free, molecular iodine-mediated reaction. This approach provides a convenient and efficient pathway to 3-iodoquinolines in good yields nih.gov. The reaction is believed to proceed through a radical intermediate, which accounts for the high regioselectivity at the C3 position nih.govsemanticscholar.org.

Another effective strategy is a radical-based direct C-H iodination protocol that is selective for the C3 position in quinolines and quinolones scispace.comrsc.orgresearchgate.net. This method demonstrates scalability and can be applied to both electron-rich and electron-poor quinoline derivatives scispace.comresearchgate.net. For instance, the reaction of various substituted quinolines with potassium persulfate (K₂S₂O₈) and sodium iodide (NaI) in the presence of a cerium catalyst provides the corresponding 3-iodoquinolines in moderate to good yields scispace.com.

| Substrate | Product | Yield (%) |

|---|---|---|

| 6-Methylquinoline | 3-Iodo-6-methylquinoline | 62 |

| 8-Methylquinoline | 3-Iodo-8-methylquinoline | 45 |

| 8-Nitroquinoline | 3-Iodo-8-nitroquinoline | 80 |

| 6-Bromoquinoline | 6-Bromo-3-iodoquinoline | 65 |

| 6-Aminoquinoline | 6-Amino-3-iodoquinoline | 55 |

Amide Bond Formation in the Synthesis of this compound

Once the 3-iodo-8-aminoquinoline precursor is obtained, the final step is the formation of the amide bond to introduce the acetamide (B32628) moiety.

Acylation Reactions for Acetamide Moiety Introduction

The formation of the acetamide group is typically achieved through standard acylation reactions. This involves treating the primary amine of 3-iodo-8-aminoquinoline with an acetylating agent. Common reagents for this transformation include acetyl chloride or acetic anhydride. The reaction is generally straightforward, with the lone pair of the amino group acting as a nucleophile, attacking the electrophilic carbonyl carbon of the acetylating agent to form the N-acetylated product.

Chemoselective acylation can be important, especially in more complex quinoline structures. For instance, in molecules containing both amino and hydroxyl groups, such as 2-amino-8-quinolinol, the reaction conditions can be tuned to selectively acylate either the amino group (forming an amide) or the hydroxyl group (forming an ester) researchgate.net.

Catalytic Approaches for Amide Coupling

While traditional acylation methods are effective, they often generate stoichiometric byproducts. Catalytic amide formation represents a more atom-economical approach catalyticamidation.info. For the synthesis of N-acyl quinoline derivatives, copper-catalyzed methods have proven effective. A one-pot domino reaction has been developed for the synthesis of N-acyl-5-halo-8-aminoquinolines directly from 8-aminoquinolines and acyl halides acs.orgnih.gov. In this process, a copper catalyst facilitates both the initial N-acylation and a subsequent C5-H halogenation, with the acyl halide serving as the source for both the acyl group and the halogen atom acs.orgnih.gov. This catalytic strategy streamlines the synthesis, requiring no additional ligands, oxidants, or bases acs.org. While this specific method also introduces a halogen at the C5 position, it demonstrates the principle of copper-catalyzed N-acylation on the 8-aminoquinoline scaffold, a strategy that could be adapted for the synthesis of this compound by starting with the C3-iodinated precursor.

Regioselective Halogenation Techniques for Quinoline Systems

The ability to selectively introduce halogens at specific positions on the quinoline ring is of great synthetic importance. As discussed, C3-iodination can be achieved with high selectivity through radical-based C-H functionalization nih.govscispace.comrsc.org. However, the regioselectivity of halogenation is highly dependent on the reaction conditions and the directing groups present on the quinoline core.

For 8-substituted quinolines, particularly those with an amide or similar directing group at the C8 position, halogenation often occurs selectively at the C5 position. The 8-aminoquinoline amide moiety acts as a powerful bidentate directing group in various C-H functionalization reactions catalyzed by transition metals like palladium, rhodium, and copper nih.govacs.org. This directing ability has been exploited to achieve remote C-H halogenation at the C5 position. For example, a copper-catalyzed method allows for the selective C5-H bromination and difluoromethylation of 8-aminoquinoline amides researchgate.net.

Furthermore, metal-free protocols have been established for the C5-halogenation of a range of 8-substituted quinoline derivatives. These reactions can proceed under air at room temperature using inexpensive and atom-economical trihaloisocyanuric acids as the halogen source, yielding C5-halogenated products with excellent regioselectivity.

| Position | Methodology | Key Reagents | Conditions |

|---|---|---|---|

| C3 | Radical C-H Iodination | Molecular Iodine (I₂), TBHP | Metal-free, High Temperature |

| C3 | Radical C-H Iodination | NaI, K₂S₂O₈, Ce(NO₃)₃·6H₂O | Catalytic, High Temperature |

| C5 | Directed C-H Halogenation | Acyl Halides, CuO | Copper-catalyzed, Domino Reaction |

| C5 | Directed C-H Halogenation | Trihaloisocyanuric acids | Metal-free, Room Temperature |

| C8 | Directed C-H Arylation | Aryl Iodides, Pd(OAc)₂, AgOAc | Palladium-catalyzed (on N-Oxide) |

Metal-Free Halogenation Protocols for C5-Halogenation of 8-Amidoquinolines

Recent advancements in organic synthesis have led to the development of metal-free protocols for the C5-halogenation of 8-amidoquinolines, offering an alternative to traditional metal-catalyzed methods. These approaches often prioritize operational simplicity, lower costs, and reduced environmental impact.

One prominent metal-free strategy involves the use of inexpensive and readily available trihaloisocyanuric acids as the halogen source. This method is notable for its efficiency and mild reaction conditions, proceeding at room temperature and open to the air. The protocol demonstrates high regioselectivity for the C5 position on a variety of 8-substituted quinoline derivatives. For instance, using just 0.36 equivalents of trihaloisocyanuric acid (trichloroisocyanuric acid for chlorination, tribromoisocyanuric acid for bromination, and triiodoisocyanuric acid for iodination) can achieve good to excellent yields of the C5-halogenated product. This approach is valued for its atom economy and broad substrate scope.

Another effective metal-free method employs sodium halides (NaCl, NaBr) as the halogenating reagents in conjunction with an oxidant like Oxone. This transition-metal-free oxidative C-H halogenation is efficient for both chlorination and bromination of the C5 position of 8-aminoquinoline amides. The use of low-cost and non-toxic sodium halides makes this protocol economically attractive and environmentally benign. The reactions are tolerant to both air and moisture, adding to their operational simplicity.

Researchers have also developed protocols that function under aqueous conditions, using N-halosuccinimides (NCS, NBS, and NIS) as the halogen source. This method is particularly noteworthy for being metal-free and avoiding the need for additional oxidants or additives, proceeding smoothly in water. This approach offers a green and convenient route to C5-halogenated quinoline derivatives with a broad substrate scope and short reaction times.

Table 1: Examples of Metal-Free C5-Halogenation of 8-Amidoquinolines

| Halogen Source | Oxidant/Conditions | Substrate Scope | Yields | Reference |

|---|---|---|---|---|

| Trihaloisocyanuric Acid | Room Temperature, Air | Broad range of 8-substituted quinolines | Good to Excellent | nist.govresearchgate.net |

| Sodium Halides (NaCl, NaBr) | Oxone | 8-Aminoquinoline amides | Moderate to Good | uni.lu |

| N-Halosuccinimides (NCS, NBS, NIS) | Water, No additional oxidant | Quinoline derivatives | Not specified | researchgate.net |

Comparison of Halogenation Strategies: Cu-Mediated vs. Metal-Free

The halogenation of 8-amidoquinolines at the C5 position can be achieved through both copper-mediated and metal-free strategies, each with distinct advantages and limitations.

Copper-Mediated Halogenation: Copper-catalyzed methods have been foundational in the C-H functionalization of quinolines. A common approach for C5-chlorination utilizes a copper catalyst such as copper(II) acetate (Cu(OAc)₂) with a chlorine source like copper(II) chloride (CuCl₂). These reactions are typically effective and demonstrate high regioselectivity for the C5 position, guided by the chelation of the 8-amido group to the copper center. This chelation-assistance directs the halogenation to the otherwise inaccessible C5 position. Copper-promoted methods have also been developed for C5-bromination using various alkyl bromides as the bromine source, proceeding smoothly in DMSO under air without external oxidants. These metal-catalyzed reactions are often robust and can provide high yields (up to 97%). scirp.orgajchem-a.com

Metal-Free Halogenation: As detailed in the previous section, metal-free protocols have emerged as powerful alternatives. These methods commonly employ inexpensive reagents like sodium halides with an oxidant (e.g., Oxone) or N-halosuccinimides in water. uni.luresearchgate.net A significant advantage of these protocols is the avoidance of transition metal catalysts, which can be costly, toxic, and require removal from the final product, a crucial consideration in pharmaceutical synthesis. Metal-free reactions are often performed under milder conditions, such as room temperature, and can be more environmentally friendly. researchgate.net

Comparison: The choice between a copper-mediated and a metal-free strategy depends on several factors. Copper-mediated reactions often exhibit excellent yields and high selectivity due to the strong directing effect of the metal-substrate chelation. ajchem-a.com However, they necessitate the use of a metal catalyst, which can lead to trace metal contamination in the product and may require higher temperatures.

Metal-free methods, on the other hand, offer a more "green" and cost-effective approach. nih.gov They eliminate concerns about metal contamination and often utilize simpler, less hazardous reagents and conditions. uni.lu While yields are generally reported as good to excellent, they may vary more depending on the specific substrate compared to their metal-catalyzed counterparts. The operational simplicity, including tolerance to air and moisture in some protocols, makes metal-free strategies highly attractive for large-scale synthesis.

Table 2: Comparison of Cu-Mediated and Metal-Free C5-Halogenation

| Feature | Cu-Mediated Halogenation | Metal-Free Halogenation |

|---|---|---|

| Catalyst/Reagent | Copper salts (e.g., Cu(OAc)₂, CuCl₂) | Oxidants (e.g., Oxone), N-halosuccinimides, Trihaloisocyanuric acids |

| Selectivity | High C5-regioselectivity via chelation control | High C5-regioselectivity |

| Reaction Conditions | Often requires elevated temperatures | Often proceeds at room temperature, some in aqueous media |

| Advantages | High yields, well-established methods | Lower cost, avoids metal contamination, environmentally benign, simple procedures |

| Limitations | Potential for metal contamination, cost of catalyst, sometimes harsh conditions | May have limitations in substrate scope compared to some metal-catalyzed routes |

Purification and Characterization Techniques for Synthetic Products

Following the synthesis of halogenated 8-amidoquinolines, rigorous purification and characterization are essential to confirm the identity, purity, and structure of the final products. Standard laboratory techniques involving chromatography and spectroscopy are employed for this purpose.

Chromatographic Methods (e.g., HPLC)

Chromatographic techniques are fundamental for the purification and purity assessment of synthesized compounds. High-Performance Liquid Chromatography (HPLC) is a particularly powerful tool for this purpose.

A reverse-phase HPLC (RP-HPLC) method is commonly used for the analysis of quinoline derivatives. In this technique, the stationary phase is nonpolar (e.g., C18 or phenyl-silica), and the mobile phase is a polar solvent mixture, such as acetonitrile, methanol, and water. The separation is based on the differential partitioning of the analyte between the stationary and mobile phases. More nonpolar compounds interact more strongly with the stationary phase and thus have longer retention times. For halogenated 8-hydroxyquinolines, a related class of compounds, a RP-HPLC method utilizing a phenyl-silica column with a mobile phase of acetonitrile-methanol-water containing NiCl₂ has been successfully developed for their determination in various formulations. nih.gov The components are detected using a UV detector, typically set at a wavelength where the quinoline ring system exhibits strong absorbance (e.g., 273 nm). nih.gov By comparing the retention time of the synthesized product with that of an authentic standard and analyzing the peak purity, the identity and purity of the compound can be determined.

Spectroscopic Characterization (e.g., NMR, HRMS, IR)

Spectroscopic methods provide detailed information about the molecular structure of the synthesized compounds.

Nuclear Magnetic Resonance (NMR) Spectroscopy: ¹H and ¹³C NMR are indispensable for structural elucidation.

¹H NMR: For a compound like N-(quinolin-8-yl)acetamide, the spectrum would show characteristic signals for the aromatic protons on the quinoline ring (typically in the δ 7.0-9.0 ppm range), a singlet for the acetamide methyl group (CH₃) around δ 2.2 ppm, and a signal for the amide proton (NH), which is often broad and appears downfield (around δ 10.0 ppm). nih.gov The introduction of a halogen at the C5 position would cause predictable changes in the chemical shifts and coupling patterns of the adjacent aromatic protons.

¹³C NMR: The spectrum provides information on all the carbon atoms in the molecule. Key signals include the carbonyl carbon of the amide group (around δ 169 ppm), the carbons of the quinoline ring (in the aromatic region, δ 115-150 ppm), and the methyl carbon of the acetamide group (around δ 25 ppm). nih.gov

High-Resolution Mass Spectrometry (HRMS): HRMS is used to determine the exact mass of the molecule with high precision, which allows for the confirmation of its elemental composition. For this compound (C₁₁H₉IN₂O), the expected monoisotopic mass is 311.97595 Da. HRMS analysis, often using electrospray ionization (ESI), would typically detect the protonated molecule [M+H]⁺ at m/z 312.98323. uni.lu The high accuracy of the mass measurement helps to distinguish the target compound from other potential products or impurities with the same nominal mass. nih.gov

Infrared (IR) Spectroscopy: IR spectroscopy is used to identify the functional groups present in the molecule. For an N-substituted acetamide derivative of quinoline, the IR spectrum would display characteristic absorption bands. Key vibrational frequencies include:

N-H stretch: A sharp peak typically found in the range of 3300-3500 cm⁻¹.

C=O stretch (Amide I band): A strong, sharp absorption between 1630 and 1680 cm⁻¹.

C-H stretch (aromatic and aliphatic): Signals appearing around 3000-3100 cm⁻¹ (aromatic) and 2850-3000 cm⁻¹ (aliphatic CH₃).

C=N and C=C stretch: Vibrations from the quinoline ring appearing in the 1400-1600 cm⁻¹ region.

Table 3: Spectroscopic Data for Characterization of Halogenated 8-Amidoquinolines

| Technique | Feature | Expected Observation for N-(Quinolin-8-yl)acetamide Core Structure |

|---|---|---|

| ¹H NMR | Chemical Shift (δ) | ~10.0 ppm (s, 1H, NH ), 7.0-9.0 ppm (m, Ar-H ), ~2.2 ppm (s, 3H, CH ₃) |

| ¹³C NMR | Chemical Shift (δ) | ~169 ppm (C =O), 115-150 ppm (Ar-C ), ~25 ppm (C H₃) |

| HRMS (ESI+) | m/z | For C₁₁H₉IN₂O: [M+H]⁺ at 312.98323 |

| IR | Wavenumber (cm⁻¹) | ~3300-3500 (N-H stretch), ~1630-1680 (C=O stretch), 1400-1600 (C=N, C=C stretch) |

N 3 Iodoquinolin 8 Yl Acetamide As a Ligand in Coordination Chemistry

Ligand Properties of N-(quinolin-8-yl)acetamide Derivatives

N-(quinolin-8-yl)acetamide and its derivatives are recognized for their role as effective ligands in coordination chemistry. nih.govontosight.ai Their ability to chelate with metal ions is a key feature, influencing the properties of the resulting complexes. researchgate.net

Bidentate Ligand Characteristics of N-(quinolin-8-yl)acetamide

N-(quinolin-8-yl)acetamide functions as a bidentate ligand, meaning it can bind to a central metal atom at two points. nih.govmdpi.com This chelation occurs through the nitrogen atom of the quinoline (B57606) ring and the oxygen atom of the acetamide (B32628) group. This dual coordination creates a stable five-membered ring structure with the metal ion, a common feature for ligands of this type. researchgate.net The formation of such N,N'-chelate complexes is a critical aspect of their chemistry, leading to applications in various fields, including the development of fluorescent materials and organic light-emitting diodes (OLEDs). researchgate.netmdpi.com

Influence of Substituents on Ligand Properties

The introduction of substituents onto the N-(quinolin-8-yl)acetamide framework can significantly alter its electronic and steric properties, thereby influencing its behavior as a ligand. For instance, the presence of a trifluoromethyl (-CF3) group, as seen in 2,2,2-trifluoro-N-(quinolin-8-yl)acetamide, can enhance the stability of the resulting complexes and modify their fluorescent properties. mdpi.comacs.org The electron-withdrawing nature of the trifluoromethyl group can impact the electron density on the coordinating atoms, affecting the strength of the metal-ligand bonds. acs.org

Synthesis of N,N'-Chelate Organoboron Derivatives Utilizing N-(quinolin-8-yl)acetamide

N-(quinolin-8-yl)acetamide and its derivatives are valuable precursors in the synthesis of N,N'-chelate organoboron compounds. nih.govmdpi.com These compounds often exhibit interesting photoluminescent properties, making them attractive for materials science applications. mdpi.com

Reaction of N-(quinolin-8-yl)acetamide with Trivalent Boron Reagents

The synthesis of these organoboron derivatives typically involves the reaction of an N-(quinolin-8-yl)acetamide derivative with a trivalent boron reagent, such as triphenylboron or boron tribromide. mdpi.comrsc.org In these reactions, the N-(quinolin-8-yl)acetamide acts as a bidentate ligand, coordinating to the boron atom to form a tetracoordinated organoboron complex. nih.govmdpi.com For example, the reaction of N-(quinolin-8-yl)acetamide with triphenylboron has been reported to yield the corresponding N,N'-chelate organoboron compound. mdpi.com

Sonogashira-Hagihara Cross-Coupling Reactions in Polymer Synthesis

The Sonogashira-Hagihara cross-coupling reaction is a powerful tool for the formation of carbon-carbon bonds, particularly between sp2-hybridized carbons of aryl halides and sp-hybridized carbons of terminal alkynes. chem-station.comresearchgate.netlibretexts.orgwikipedia.orgnih.gov This reaction is catalyzed by a combination of a palladium complex and a copper(I) salt. wikipedia.org

In the context of N-(3-iodoquinolin-8-yl)acetamide, the iodo substituent provides a reactive handle for participating in Sonogashira-Hagihara cross-coupling reactions. This allows for the incorporation of the N-(quinolin-8-yl)acetamide-boron chelate structure into larger polymeric chains. mdpi.com The reaction involves coupling the diiodo-functionalized organoboron monomer with a diethynyl-aromatic compound. figshare.com This methodology has been successfully employed to synthesize organoboron polymers with π-conjugated backbones. mdpi.comfigshare.com

Synthesis of Organoboron Monomers and Polymers

The synthesis of organoboron polymers using N-(quinolin-8-yl)acetamide derivatives often begins with the preparation of a suitable monomer. mdpi.com For instance, a monomer can be synthesized by reacting a di-iodinated boron compound with N-(quinolin-8-yl)acetamide. mdpi.com This monomer, which contains the N,N'-chelate boron center and reactive halide groups, can then undergo polymerization. mdpi.com

One reported strategy involves the reaction of tri(4-iodophenyl)boron with N-(quinolin-8-yl)acetamide to produce a diiodo-functionalized monomer. mdpi.com This monomer is then subjected to a Sonogashira-Hagihara cross-coupling reaction with various alkynes to yield the final organoboron polymers. mdpi.com The properties of these polymers, such as their fluorescent quantum efficiencies, can be tuned by varying the structure of the π-conjugated linker unit introduced during the polymerization step. mdpi.com Research has shown that efficient energy transfer can occur from the π-conjugated main chain to the quinoline ligand in these polymers. figshare.com

Other Metal Complexation Studies Involving Quinoline-8-yl-acetamide Frameworks

The coordination behavior of this compound can be inferred by studying the complexation of related quinoline derivatives. The presence of the quinoline nitrogen and the acetamido group at the 8-position suggests a bidentate chelation mode. The electronic and steric effects of substituents on the quinoline ring, such as the iodo group at the 3-position, are expected to play a crucial role in the stability and properties of the resulting metal complexes.

Transition Metal Complexes of 8-Hydroxyquinoline (B1678124) Derivatives

8-Hydroxyquinoline (8-HQ) is a well-studied bidentate ligand that coordinates to a wide variety of transition metal ions through its phenolic oxygen and quinoline nitrogen atoms. nih.gov The resulting metal complexes have been investigated for their diverse applications, including in materials science and as therapeutic agents. nih.govresearchgate.net The coordination of 8-HQ derivatives with transition metals provides a valuable model for understanding the potential complexation behavior of this compound, where the hydroxyl group is replaced by an acetamido group.

Studies have shown that 8-HQ and its derivatives form stable complexes with various transition metals, including Cu(II), Ni(II), Co(II), and Zn(II). researchgate.net The geometry of these complexes is influenced by the metal ion and the stoichiometry of the reaction. For instance, Cu(II) can form a square-planar complex with 8-HQ, while Co(II) and Ni(II) often adopt an octahedral geometry, typically by coordinating with two ligand molecules and two solvent molecules. researchgate.net

The electronic properties of the quinoline ring can be tuned by the introduction of substituents. For example, the presence of electron-withdrawing or electron-donating groups can influence the electron density on the donor atoms, thereby affecting the stability and reactivity of the metal complexes. nih.gov

Table 1: Examples of Transition Metal Complexes with 8-Hydroxyquinoline Derivatives

| Metal Ion | Ligand | Formula of Complex | Geometry | Reference |

| Cu(II) | 8-Hydroxyquinoline | [Cu(8-HQ)₂] | Square-planar | researchgate.net |

| Co(II) | 8-Hydroxyquinoline | [Co(8-HQ)₂(H₂O)₂] | Octahedral | researchgate.net |

| Ni(II) | 8-Hydroxyquinoline | [Ni(8-HQ)₂(H₂O)₂] | Octahedral | researchgate.net |

| Zn(II) | 8-Hydroxyquinoline derivative | [Zn(L)₂] | Distorted Octahedral |

Note: L represents a derivative of 8-hydroxyquinoline. The specific derivative and its structure would be detailed in the source material.

Ruthenium(III) Complexes and Halogen Substitution Effects

Studies on Ru(III) complexes with halogenated salicylaldehyde-aniline Schiff base ligands have shown that the halogen substituents can influence the electronic properties and biological activity of the complexes. frontiersin.org For instance, the presence of chloro and bromo substituents on the aniline (B41778) ring of the ligand was found to affect the antioxidant activity of the corresponding Ru(III) complexes. frontiersin.org

In the context of quinoline ligands, research on ruthenium complexes with halogen-substituted pyridine-quinoline ligands has been reported. unimi.it These studies indicate that the halogen atoms can modulate the electronic structure and, consequently, the catalytic and biological properties of the ruthenium complexes. The introduction of a bromine atom at the 6-position of the quinoline ring in a pyridine-quinoline ligand led to ruthenium(II) complexes with notable cytotoxic and catalytic activities. unimi.it

Table 2: Examples of Ruthenium Complexes with Quinoline-Based Ligands

| Ruthenium Oxidation State | Ligand Type | Key Feature of Ligand | Observed Properties/Applications | Reference |

| Ru(II) | Halogenated Pyridine-Quinoline | Bromo-substituent | Cytotoxicity and Catalytic Activity | unimi.it |

| Ru(III) | Halogenated Salicylaldehyde-Aniline Schiff Base | Chloro- and Bromo-substituents | Antioxidant Activity | frontiersin.org |

| Ru(II) | 8-Aminoquinoline (B160924) derivative | Bidentate N,N-chelation | Potential Anticancer Agents | unimi.it |

Further research into the synthesis and characterization of transition metal complexes of this compound, particularly with Ru(III), is warranted to fully elucidate its coordination chemistry and explore the potential applications of its metal complexes.

Structure Activity Relationship Sar Studies of Quinoline Acetamide Derivatives

Systematic Structural Modulation of Quinoline-Based Scaffolds

Systematic structural modulation is a methodical process of making controlled alterations to the quinoline (B57606) scaffold to map out the chemical features essential for biological activity. This involves modifying substituents at various positions on the quinoline ring and altering the linker that connects it to other molecular fragments.

The type and placement of substituents on the quinoline ring are critical in defining the biological profile of a derivative. orientjchem.org Even subtle changes can lead to substantial differences in a compound's effectiveness and how it interacts with its biological target. orientjchem.org For instance, research has demonstrated that substitutions at positions 2 and 3 of the quinoline ring can result in greater activity in certain cancer cell lines compared to substitutions at positions 4 and 8. orientjchem.org

The diverse biological activities of quinoline derivatives, including antibacterial, antifungal, and anticancer properties, are heavily influenced by the substitution pattern on the quinoline ring. nih.govijresm.com For example, introducing a fluorine atom at the 6-position has been shown to significantly boost antibacterial activity. orientjchem.org In the context of anti-Alzheimer's agents, the quinoline moiety has been observed to interact with the peripheral anionic site (PAS) of acetylcholinesterase (AChE) through π−π stacking interactions. researchgate.net The following table summarizes the general impact of substitutions at different positions.

| Ring Position | Type of Substituent | General Impact on Activity |

| C2 | Aromatic amides, α-furyl, pyridin-2-yl groups | Can increase lipophilicity and antiviral activity through electron-withdrawing effects. orientjchem.orgnih.gov |

| C3 | Radical iodination | Has been shown to decrease antimalarial activity in some cases. mdpi.com |

| C4 | Various functional groups | Introduction of substituents can enhance potency against cancer cells. orientjchem.org |

| C6, C8 | Electron-withdrawing groups | Can increase inhibitory activity, for example, against HIV-1 reverse transcriptase. researchgate.net |

| C7 | Hydroxyl or methoxy (B1213986) groups | Can improve antitumor activity. orientjchem.org |

This table provides a generalized summary of findings from various studies and the specific impact can vary depending on the biological target.

In drug design, linkers are classified as either cleavable or non-cleavable. wuxiapptec.com Cleavable linkers are designed to be broken under specific physiological conditions, such as changes in pH or the presence of certain enzymes, to release the active drug at the target site. axispharm.comwuxiapptec.com The acetamide (B32628) group itself contains hydrogen bond donors and acceptors, which can form crucial interactions with amino acid residues in a protein's binding pocket, thereby anchoring the molecule. mdpi.com The design of the linker is a critical element, impacting the pharmacokinetics, efficacy, and toxicity of the entire drug conjugate. frontiersin.orgwuxiapptec.com

Computational Chemistry and Molecular Modeling in SAR Elucidation

Computational techniques are indispensable for unraveling the complex structure-activity relationships of quinoline-acetamide derivatives at the atomic level. These methods provide insights that complement and guide experimental research.

Density Functional Theory (DFT) is a powerful quantum mechanical method used to investigate the electronic structure of molecules. researchgate.net By performing DFT calculations, researchers can determine key properties such as the distribution of electron density, the energies of the highest occupied molecular orbital (HOMO) and lowest unoccupied molecular orbital (LUMO), and the electrostatic potential. researchgate.netnih.gov This information helps to understand a molecule's reactivity and its potential for interaction with biological targets. researchgate.net For instance, the analysis of local reactivity through Fukui functions can predict which atoms in the molecule are most susceptible to nucleophilic or electrophilic attack, offering clues about its mechanism of action. nih.gov

Molecular docking is a computational simulation that predicts how a small molecule (ligand) binds to a macromolecular target, such as a protein. nih.gov For quinoline-acetamide derivatives, docking studies can reveal the most likely binding pose within the active site of a target enzyme or receptor. nih.govnih.gov These simulations identify key interactions, including hydrogen bonds, hydrophobic interactions, and π-π stacking, between the ligand and specific amino acid residues. researchgate.netnih.gov By comparing the docking scores and binding modes of a series of derivatives, scientists can rationalize their observed biological activities and make informed decisions in the design of new, more potent compounds. nih.gov

Influence of Halogen Substituents on Derivative Activity Profiles

The addition of halogen atoms (fluorine, chlorine, bromine, iodine) to the quinoline scaffold significantly alters the physicochemical properties and biological activity of the derivatives. ijresm.com Halogens can affect a molecule's lipophilicity (its ability to dissolve in fats and oils), how it is metabolized by the body, and its affinity for its biological target. orientjchem.org

The presence of a halogen in the side chain of a quinoline derivative has been found to enhance its anticancer activity by increasing its lipophilicity and, consequently, its uptake by cells. orientjchem.org The specific halogen and its position on the quinoline ring are both important factors. For example, the introduction of a fluorine atom at position 6 has been shown to significantly improve antibacterial activity. orientjchem.org In another study, the presence of a chloro-substituent was found to enhance the antileishmanial activity of a quinoline derivative. rsc.org The iodine atom, as seen in N-(3-iodoquinolin-8-yl)acetamide, is particularly noteworthy due to its size and ability to form strong halogen bonds, which are non-covalent interactions that can significantly contribute to binding affinity.

| Halogen | General Impact on Physicochemical Properties | Influence on Biological Activity |

| Fluorine | Increases metabolic stability, can alter acidity (pKa). nih.gov | Can enhance antibacterial activity. orientjchem.org |

| Chlorine | Increases lipophilicity. orientjchem.org | Can enhance antileishmanial activity. rsc.org |

| Bromine | Intermediate properties between chlorine and iodine. | Can contribute to binding affinity. |

| Iodine | Highest polarizability, forms strong halogen bonds. | Can significantly enhance binding affinity and anticancer activity. orientjchem.orgacs.org |

Effect of Iodine at Position 3 on Overall SAR4.3.2. Comparative Analysis with Other Halogenated Quinoline Derivatives

Further research, including the synthesis and systematic biological testing of this compound and related compounds, would be required to generate the data necessary to populate these sections.

Advanced Research Applications and Potential of N 3 Iodoquinolin 8 Yl Acetamide Derivatives

Application in Fluorescent Materials and Optoelectronic Devices

The quinoline (B57606) scaffold is a well-established fluorophore, and its incorporation into more complex molecular structures has led to the development of advanced materials with tailored photophysical properties. Derivatives of N-(3-iodoquinolin-8-yl)acetamide are being explored for their potential in creating novel fluorescent and luminescent materials for optoelectronic applications.

N-(Quinolin-8-yl)acetamide and its analogues can function as effective bidentate ligands for the synthesis of N,N′-chelate organoboron compounds. researchgate.netarchivepp.com These four-coordinate organoboron complexes have garnered considerable attention due to their intriguing luminescent properties, which can be fine-tuned by modifying the substituents on the chelating quinoline framework. researchgate.net The reaction of N-(quinolin-8-yl)acetamide with organoboron reagents, such as triphenylborane, leads to the formation of stable complexes where the boron atom is coordinated to the quinoline nitrogen and the amide oxygen. archivepp.com

These N,N'-chelate organoboron compounds have been successfully applied in the development of fluorescent materials. archivepp.com Research has shown that such complexes can exhibit strong luminescence, often in the blue region of the visible spectrum, with high quantum yields and lifetimes in the microsecond range. researchgate.net The photophysical properties are influenced by the electronic nature of the substituents on the quinoline ring and the aryl groups attached to the boron atom. The presence of the iodo-substituent at the 3-position of the quinoline ring in this compound could further modulate the luminescent properties of the resulting organoboron complexes, potentially leading to materials with unique emission characteristics.

Table 1: Luminescent Properties of Representative N,N'-Chelate Organoboron Complexes

| Ligand System | Emission Color | Quantum Yield | Lifetime (µs) | Reference |

|---|---|---|---|---|

| Di(pyridin-2-yl)methanol-based | Blue | High | 0.6 - 2.1 | researchgate.net |

This table presents data for related organoboron complexes to illustrate the potential of this class of materials.

The luminescent N,N′-chelate organoboron compounds derived from quinoline-based ligands are promising candidates for use as emitters in organic light-emitting diodes (OLEDs) and other electroluminescent devices. researchgate.netarchivepp.com The high thermal and chemical stability of these organoboron complexes, combined with their strong fluorescence, makes them suitable for the fabrication of efficient and durable OLEDs.

In an OLED, these materials can be used in the emissive layer, where they generate light upon the recombination of electrons and holes. The performance of the OLED, including its efficiency, color purity, and operational lifetime, is directly related to the properties of the emitter. The ability to tune the emission color of quinoline-based organoboron complexes by modifying their chemical structure is a significant advantage in the development of full-color displays. The introduction of the this compound scaffold into these systems could lead to new emitters with desirable electroluminescent properties for next-generation lighting and display technologies.

Probing Biological Pathways and Molecular Targets

The quinoline ring and the amide functional group are privileged structures in medicinal chemistry, appearing in numerous biologically active compounds. Derivatives of this compound hold potential as probes and inhibitors for various enzymes and proteins involved in disease pathways.

The structural motifs present in this compound suggest its potential as an inhibitor for several classes of enzymes.

Cyclooxygenase-II (COX-II): Acetamide (B32628) derivatives are recognized as important scaffolds for the development of selective COX-II inhibitors, which are a major class of anti-inflammatory drugs. archivepp.comgalaxypub.co The acetamide group can form crucial interactions, such as hydrogen bonds, with amino acid residues in the active site of the COX-II enzyme. archivepp.com While direct studies on this compound are limited, the combination of the quinoline core with the acetamide moiety makes it a candidate for investigation as a COX-II inhibitor. nih.gov

Catechol-O-Methyltransferase (COMT): A series of 8-hydroxyquinolines have been identified as potent inhibitors of COMT, an enzyme involved in the metabolism of catecholamine neurotransmitters like dopamine. Inhibition of COMT is a therapeutic strategy for Parkinson's disease. The 8-aminoquinoline (B160924) structure within this compound is closely related to the 8-hydroxyquinoline (B1678124) scaffold, suggesting that it could also interact with the COMT active site.

Mutant Isocitrate Dehydrogenase 1 (mIDH1): Quinolinone derivatives have been discovered as potent and selective inhibitors of mutant IDH1, a key enzyme in certain cancers. These inhibitors bind to an allosteric site on the enzyme. The quinoline core of this compound provides a structural basis for exploring its potential as an mIDH1 inhibitor.

Table 2: Quinoline Derivatives as Enzyme Inhibitors

| Enzyme Target | Quinoline Scaffold | Type of Inhibition | Therapeutic Area |

|---|---|---|---|

| COX-II | Quinoline-acetamide | Potential | Anti-inflammatory |

| COMT | 8-Hydroxyquinoline | Potent | Parkinson's Disease |

Investigation of Amide Interactions with Proteins and Enzymes

The acetamide group in this compound is expected to play a crucial role in its interaction with biological targets. Amide bonds are fundamental to protein structure and are frequently involved in the binding of small molecule ligands to proteins. The amide carbonyl oxygen can act as a hydrogen bond acceptor, while the N-H group can act as a hydrogen bond donor.

These interactions are critical for the affinity and selectivity of a ligand for its target protein. nih.gov For instance, in the case of kinase inhibitors, the amide group often forms key hydrogen bonds with the hinge region of the kinase domain, a common binding motif for this class of drugs. Docking studies of quinoline amide derivatives with VEGFR-2 have shown that the amide linkage is crucial for binding to the ATP-binding site. nih.gov The nature of these interactions can be studied using techniques such as X-ray crystallography and computational modeling to understand the precise binding mode of this compound derivatives to their protein targets. This understanding is essential for the rational design of more potent and selective inhibitors. The interaction between adjacent carbonyl groups in a polypeptide chain, known as n→π* electronic delocalization, also contributes to protein conformational stability and can influence ligand binding. choudharylab.com

Radiochemistry and Molecular Imaging Applications

The presence of an iodine atom in this compound makes it an exceptionally promising candidate for applications in radiochemistry and molecular imaging. The iodine can be substituted with a radioactive isotope, such as Iodine-123, Iodine-124, or Iodine-131, to create a radiotracer for use in Single Photon Emission Computed Tomography (SPECT) or Positron Emission Tomography (PET).

These molecular imaging techniques allow for the non-invasive visualization and quantification of biological processes at the molecular level in living subjects. A radiolabeled version of this compound could be used to study the in vivo distribution, target engagement, and pharmacokinetics of this class of compounds.

The synthesis of such a radiotracer would typically involve the preparation of a non-radioactive precursor, such as a stannyl (B1234572) or boronic acid derivative, at the 3-position of the quinoline ring. This precursor can then be reacted with a source of radioactive iodine to produce the desired radiolabeled compound in a process known as radioiodination. nih.gov Given that radioiodinated quinoline derivatives have already been successfully developed for imaging tumors and other pathological conditions, there is a strong precedent for the potential of radiolabeled this compound as a novel molecular imaging probe.

Functional Polymer Development and Material Science Applications

The field of material science is continuously seeking novel monomers to create functional polymers with specific, tunable properties. The unique chemical structure of N-(quinolin-8-yl)acetamide derivatives makes them attractive candidates for incorporation into polymer chains.

Functional polymers are macromolecules that possess specific chemical groups, enabling them to have tailored properties and applications in areas like optoelectronics, sensors, and biomedicine. rsc.orgmpg.de The synthesis of such polymers can be achieved through various methods, including reversible addition-fragmentation chain-transfer (RAFT) polymerization, which allows for good control over the polymer architecture. rsc.org

Derivatives of N-(quinolin-8-yl)acetamide can be designed to act as functional monomers. The quinoline ring can impart desirable properties such as thermal stability, metal-chelating ability, or specific biological interactions to the resulting polymer. researchgate.net The acetamide group can also influence the polymer's solubility and hydrogen-bonding capabilities. While specific examples of polymers derived directly from this compound are not widely reported, the synthesis of various N-(quinolin-8-yl)acetamide derivatives has been documented, suggesting the feasibility of creating polymerizable versions of this compound. researchgate.net

The incorporation of N-(quinolin-8-yl)acetamide derivatives into a polymer backbone is expected to yield materials with unique properties. The quinoline moiety, for instance, is known for its use in organic light-emitting diodes (OLEDs) and as a ligand for metal ions. Polymers containing these units could therefore find applications in:

Optoelectronic Devices: The inherent fluorescence and charge-transporting capabilities of the quinoline ring could be harnessed in the development of new materials for OLEDs and other electronic devices. rsc.org

Sensors: The ability of the quinoline nitrogen and the acetamide group to coordinate with metal ions could be exploited to create polymer-based sensors for detecting specific metal cations in the environment or in biological systems.

Biomaterials: The known biological activities of quinoline derivatives could be translated into functional polymers with antimicrobial or other therapeutic properties. researchgate.net The development of functional polymers for biomedical applications is a rapidly growing field, with a focus on creating biocompatible and biodegradable materials. mpg.demdpi.com

The iodine atom in this compound could further serve as a handle for post-polymerization modification, allowing for the attachment of other functional groups to fine-tune the material's properties.

Future Research Directions and Unexplored Avenues

Novel Synthetic Routes for Enhanced Yield and Sustainability

The development of efficient and environmentally benign synthetic strategies for N-(3-iodoquinolin-8-yl)acetamide is a primary area for future research. Current synthetic approaches can often be improved in terms of reaction efficiency, atom economy, and the use of hazardous reagents. Future investigations should prioritize the exploration of greener solvents, such as water or bio-based solvents, to replace traditional volatile organic compounds.

Furthermore, the implementation of catalytic systems, including transition metal catalysts or organocatalysts, could significantly enhance reaction rates and yields. Microwave-assisted and flow chemistry techniques also present promising avenues for accelerating reaction times and improving process control, leading to more sustainable and scalable production methods. A comparative analysis of potential synthetic improvements is presented in Table 1.

| Current Methodologies | Proposed Improvements | Potential Advantages |

| Multi-step classical synthesis | One-pot or tandem reactions | Reduced waste, time, and cost |

| Use of stoichiometric reagents | Catalytic approaches (e.g., transition metals, organocatalysts) | Higher efficiency, lower environmental impact |

| Traditional heating | Microwave irradiation, flow chemistry | Faster reaction times, improved scalability |

| Use of hazardous solvents | Green solvents (e.g., water, ionic liquids) | Enhanced safety and sustainability |

Expanded Ligand Design for Diverse Metal Complexation

The this compound scaffold, with its nitrogen and oxygen donor atoms, is an excellent candidate for the development of novel ligands for metal complexation. researchgate.netasianpubs.org The 8-aminoquinoline (B160924) core is a well-established chelating motif, and the iodo-substituent at the 3-position offers a site for further functionalization. scirp.org Future research should focus on modifying the acetamide (B32628) group and the quinoline (B57606) ring to create a library of ligands with tailored electronic and steric properties.

These new ligands could be used to chelate a wide array of transition metals, lanthanides, and actinides. researchgate.netasianpubs.org The resulting metal complexes could exhibit unique photophysical, magnetic, and catalytic properties. For instance, the introduction of chromophoric or fluorophoric moieties could lead to the development of novel sensors for specific metal ions. The potential applications for such newly designed metal complexes are vast and could span catalysis, materials science, and bioinorganic chemistry.

Advanced Spectroscopic and Imaging Modalities for Mechanistic Studies

To fully understand the behavior of this compound and its metal complexes, advanced analytical techniques are indispensable. Future studies should employ a suite of sophisticated spectroscopic and imaging methods to probe their structural, electronic, and dynamic properties.

High-resolution nuclear magnetic resonance (NMR) spectroscopy, including two-dimensional techniques, can provide detailed insights into the solution-state structure and dynamics of these compounds. X-ray crystallography will be crucial for determining the solid-state structures of the parent compound and its metal complexes, revealing precise bond lengths and angles. Advanced techniques like time-resolved spectroscopy could be employed to study the excited-state dynamics of luminescent metal complexes, providing crucial information for the design of new optical materials.

Theoretical Chemistry and Computational Predictions for Derivative Properties

Computational chemistry offers a powerful tool for accelerating the discovery and design of new this compound derivatives with desired properties. Density Functional Theory (DFT) and other quantum chemical methods can be used to predict the geometric and electronic structures, spectroscopic properties, and reactivity of novel compounds before they are synthesized in the lab. researchgate.net

Q & A

Basic: What are the optimal synthetic routes for N-(3-iodoquinolin-8-yl)acetamide, and how can reaction conditions be optimized for yield and purity?

Methodological Answer:

Synthesis typically involves iodination of the quinoline core followed by acetylation. A common approach is to start with 8-aminoquinoline, protect the amine with acetyl chloride, and perform electrophilic iodination using iodine monochloride (ICl) or N-iodosuccinimide (NIS) under controlled temperatures (0–25°C). Solvent choice (e.g., dichloromethane or DMF) and catalysts like palladium (e.g., Pd(OAc)₂) can enhance regioselectivity at the 3-position . Purification via column chromatography (silica gel, hexane/ethyl acetate gradient) or recrystallization (ethanol/water) improves purity. Monitoring reaction progress with TLC and optimizing stoichiometric ratios (e.g., 1.2 equivalents of ICl) can increase yields to >75% .

Basic: Which spectroscopic techniques are most effective for characterizing this compound, and how can data interpretation address structural ambiguities?

Methodological Answer:

- NMR Spectroscopy: ¹H and ¹³C NMR confirm the acetamide moiety (δ ~2.1 ppm for CH₃, δ ~168 ppm for carbonyl) and iodinated quinoline protons (distinct aromatic splitting patterns). 2D NMR (COSY, HSQC) resolves overlapping signals in the quinoline ring .

- Mass Spectrometry: High-resolution ESI-MS identifies the molecular ion peak ([M+H]⁺) and isotopic pattern (due to iodine’s natural abundance), confirming molecular formula (C₁₁H₉IN₂O) .

- IR Spectroscopy: Stretching frequencies for amide (1650–1680 cm⁻¹) and C-I bonds (500–600 cm⁻¹) validate functional groups.

Cross-referencing spectral data with computational predictions (e.g., DFT calculations) resolves ambiguities in regiochemistry .

Advanced: How can researchers investigate the potential of this compound as a fluorescent probe in biological imaging?

Methodological Answer:

- Photophysical Analysis: Measure fluorescence quantum yield (using quinine sulfate as a reference) and Stokes shift in solvents of varying polarity (e.g., PBS, DMSO). Time-resolved fluorescence spectroscopy assesses stability under UV exposure .

- Cellular Imaging: Incubate the compound with live cells (e.g., HeLa) and use confocal microscopy (excitation ~350 nm, emission ~450 nm). Validate specificity via competitive assays with iodine-free analogs .

- Quenching Studies: Test interactions with biomolecules (e.g., serum albumin) using Förster resonance energy transfer (FRET) or Stern-Volmer plots to evaluate environmental sensitivity .

Advanced: What computational strategies are employed to predict the binding affinity and selectivity of this compound with biological targets?

Methodological Answer:

- Molecular Docking: Use AutoDock Vina or Schrödinger Suite to model interactions with target proteins (e.g., kinases, DNA topoisomerases). Focus on iodine’s halogen bonding potential with carbonyl/π systems .

- MD Simulations: Run 100-ns simulations (AMBER/CHARMM force fields) to assess binding stability. Calculate binding free energy via MM-PBSA .

- SAR Studies: Synthesize analogs (e.g., varying substituents at the 3-position) and correlate computational predictions (e.g., LogP, polar surface area) with experimental IC₅₀ values .

Advanced: How should contradictory data regarding the compound's stability under different pH conditions be systematically analyzed?

Methodological Answer:

- Stability Assays: Incubate the compound in buffers (pH 2–12) at 37°C for 24–72 hours. Monitor degradation via HPLC (C18 column, acetonitrile/water mobile phase) and quantify intact compound using a calibration curve .

- Degradation Product Identification: Use LC-MS/MS to characterize byproducts (e.g., deacetylation or iodine loss). Compare with synthetic standards .

- Kinetic Modeling: Fit degradation data to first-order kinetics to determine half-life. Adjust experimental protocols (e.g., storage at pH 7.4, -20°C) based on results .

Basic: What safety protocols are essential when handling this compound in laboratory settings?

Methodological Answer:

- PPE Requirements: Wear nitrile gloves, lab coat, and safety goggles. Use fume hoods for weighing and synthesis to avoid inhalation .

- Storage: Keep in amber vials at -20°C under inert gas (N₂/Ar) to prevent photodegradation and moisture absorption .

- Spill Management: Neutralize spills with activated charcoal, collect in sealed containers, and dispose via hazardous waste protocols. Consult SDS for emergency measures (e.g., eye rinsing with 0.9% saline) .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.